N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The pyrimidine ring is further linked to a 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide group.
Properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c1-12-6-13(2)27(25-12)18-9-17(22-11-23-18)24-20(29)14-7-19(28)26(10-14)16-5-3-4-15(21)8-16/h3-6,8-9,11,14H,7,10H2,1-2H3,(H,22,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFKPDROHUQGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive analysis of its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H20N6O
- Molecular Weight : 316.37 g/mol
- SMILES Notation :
CC(C)N1C(=O)C2=C(N=C(N2C(=O)C(C)C)C1=NC(=N)N)C(C)C
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors:
-
Adenosine Receptors :
- The compound has shown high affinity for human adenosine receptors A2A and A1, with inhibition constants (Ki) of 0.470 nM and 34 nM, respectively. These values indicate potent binding and suggest a role in modulating adenosine signaling pathways, which are crucial in various physiological processes including inflammation and neuroprotection .
-
p38 MAP Kinase Inhibition :
- Similar compounds with pyrazole moieties have been identified as selective inhibitors of p38 MAP kinase, a critical player in inflammatory responses. The structural features of this compound may confer similar inhibitory properties, potentially aiding in the development of anti-inflammatory therapies .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Biological Target | Activity | Ki (nM) | Assay Type |
|---|---|---|---|
| Adenosine receptor A2A | High affinity binding | 0.470 | HEK293 cell membranes assay |
| Adenosine receptor A1 | Moderate affinity binding | 34 | HEK293 cell membranes assay |
| p38 MAP kinase | Potential inhibitor | TBD | High-throughput screening |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Anti-inflammatory Effects :
- Neuroprotective Properties :
- Anticancer Activity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with several pyrazolo-pyrimidine and pyrimidine-carboxamide derivatives. Below is a comparative analysis based on available
Key Observations
Core Structure Differences: The target compound’s pyrimidine core distinguishes it from pyrazolo[3,4-d]pyrimidine () and pyrazolo[1,5-a]pyrimidine () derivatives. Pyrimidines generally exhibit broader kinase selectivity, whereas pyrazolo-pyrimidines are often optimized for specific ATP-binding pockets .
Substituent Impact :
- Fluorine atoms (3-fluorophenyl in the target vs. 4-fluorophenyl in ) influence electronic effects and metabolic stability. Meta-substitution may reduce steric hindrance compared to para-substitution .
- The carboxamide linker in the target compound is analogous to sulfonamide () and benzamide () groups, which modulate solubility and binding kinetics .
Research Findings and Limitations
- Binding Affinity: No direct data exist for the target compound. However, pyrimidine-carboxamides in and show IC₅₀ values in the nanomolar range for kinases like EGFR and CDK2 .
- Solubility and Bioavailability : The oxopyrrolidine moiety may improve aqueous solubility compared to chromen-4-one derivatives (), though this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
